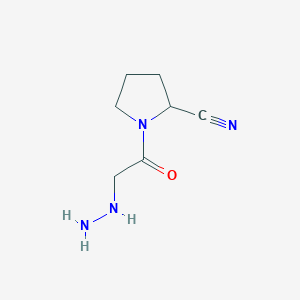

1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile

Description

1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a pyrrolidine-2-carbonitrile derivative featuring a hydrazinylacetyl substituent at the 1-position of the pyrrolidine ring. These compounds are pivotal in diabetes therapeutics due to their role in prolonging the action of glucagon-like peptide-1 (GLP-1) .

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

1-(2-hydrazinylacetyl)pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C7H12N4O/c8-4-6-2-1-3-11(6)7(12)5-10-9/h6,10H,1-3,5,9H2 |

InChI Key |

BQOWGYCGKZMUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNN)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride to form an intermediate, which is then converted into the desired compound through further reactions . The process involves:

Chloroacetylation: L-proline reacts with chloroacetyl chloride in the presence of an acid-binding agent to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Hydrazinylation: The intermediate is then treated with hydrazine to introduce the hydrazinylacetyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as DPP-IV, which plays a role in glucose metabolism.

Pathways Involved: By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, which enhance insulin secretion and improve glucose tolerance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetyl Derivatives

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Structure : Chloroacetyl group replaces hydrazinylacetyl.

- Synthesis :

- Key Data: Property Value Source Molecular Formula C₇H₁₀ClN₂O Molecular Weight 172.61 g/mol Melting Point Not reported (oil) Yield 70–80% Enantiomeric Purity >99% (S-configuration)

- Applications : Key intermediate for Vildagliptin (Galvus®), a DPP-IV inhibitor .

(2R)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile

Fluorinated Pyrrolidine Derivatives

(2S,4S)-4-Fluoro-1-[N-(1-methyl-1-pyridin-2-ylethyl)glycyl]pyrrolidine-2-carbonitrile (36a)

- Structure : Fluorine at the 4-position of pyrrolidine; glycyl group with a pyridinyl substituent.

- Synthesis: Reacts 1-methyl-1-pyridin-2-ylethylamine with precursor 35 in methanol/iodide, purified via silica chromatography .

Key Data :

Property Value Source Yield 60–70% Biological Activity DPP-IV inhibition (IC₅₀ < 1 µM) - Applications : Explored for anti-diabetic activity with improved selectivity due to fluorination .

Adamantyl and Benzoyl Derivatives

1-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile (Vildagliptin)

- Structure: Adamantylamino group replaces hydrazinylacetyl.

Key Data :

Property Value Source Molecular Formula C₁₇H₂₅N₃O₂ Trade Name Galvus® Biological Activity DPP-IV IC₅₀ = 2.3 nM - Formulation : Modified-release tablets with hydroxypropyl methylcellulose for sustained action .

1-[1-(Benzoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

Oxazole and Imidazolidin Derivatives

(S)-1-(2-Benzyl-4-methyloxazol-5-yl)pyrrolidine-2-carbonitrile (14)

- Structure : Oxazole ring replaces acetyl group.

- Synthesis : Via method A (unspecified), confirmed by HRMS and NMR .

Key Data :

Property Value Source Molecular Formula C₁₅H₁₅N₃O HRMS 254.1291 [M+H]+

(S)-1-((4-(2-Oxomorpholino)phenyl)glycyl)pyrrolidine-2-carbonitrile (II)

Critical Analysis

- Synthetic Accessibility : Chloroacetyl derivatives are most synthetically accessible, using cost-effective L-proline or L-prolinamide . Fluorinated and adamantyl derivatives require specialized reagents, impacting scalability.

- Biological Efficacy: Adamantyl derivatives (e.g., Vildagliptin) show superior DPP-IV inhibition (nanomolar IC₅₀) compared to micromolar-range fluorinated analogs .

Biological Activity

1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Synthesis

The structure of this compound features a pyrrolidine ring substituted with a hydrazinylacetyl group and a carbonitrile moiety. This configuration is significant as it enhances the compound's interaction with biological targets.

Synthesis Pathways

The synthesis typically involves a Mannich-type reaction or acylation processes. For instance, the use of hydrazine derivatives in conjunction with pyrrolidine and acylating agents has been documented, leading to compounds with enhanced biological activity due to their structural diversity.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial activity. The presence of the hydrazinyl group is particularly beneficial as it has been shown to enhance the compound's efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL | |

| Pseudomonas aeruginosa | 20 μg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Activity

In light of recent global health challenges, compounds with antiviral properties are in high demand. Pyrrolidine derivatives have been explored for their potential to inhibit viral replication. The mechanism often involves interference with viral enzymes or host cell interactions.

Case Study: Antiviral Screening

A study conducted during the COVID-19 pandemic evaluated several pyrrolidine derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that specific modifications, such as those found in this compound, could enhance antiviral efficacy significantly.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within microbial cells or viral particles. The presence of the hydrazine group may facilitate hydrogen bonding and other interactions critical for binding to active sites on enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.